Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate
Overview
Description
Compounds similar to “Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate” are typically organic compounds that contain a cyclopropyl group (a three-membered carbon ring), a fluorine atom, and an ester group . They are often used in research and have potential applications in various fields, including medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of similar compounds often involves reactions such as transesterification , which is a process where an ester is reacted with an alcohol to form a different ester. Another common method is the cross-coupling reaction, which involves the reaction of an alkyl iodide with a cyclopropyl Grignard reagent .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy . This technique provides information about the positions of atoms within the molecule and the types of chemical bonds present .Chemical Reactions Analysis
Similar compounds can undergo various chemical reactions. For example, they can participate in “click” reactions, which are modular, wide in scope, and give near quantitative yields . They can also undergo reactions such as epoxidation, which involves the conversion of an alkene to an epoxide .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary widely and depend on their specific structure. For example, they may have different solubilities, boiling points, and densities .Scientific Research Applications
Transesterification of β-keto esters has widespread application in agrochemicals where transesterification of vegetable oil with alcohols has long been a preferred method for the production of biodiesel . Transesterification is a convenient method for modifying both simple and elaborate esters and is commonplace in both research and industry . β-Keto ester groups may be selectively transesterified over other esters such as simple, α-keto esters or γ-keto esters .
Safety And Hazards
properties
IUPAC Name |
ethyl 3-[(1S,2R)-2-fluorocyclopropyl]-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FO3/c1-2-12-8(11)4-7(10)5-3-6(5)9/h5-6H,2-4H2,1H3/t5-,6-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKEXZXHWDVGSCK-PHDIDXHHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1CC1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)CC(=O)[C@@H]1C[C@H]1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl trans-3-(-2-fluorocyclopropyl)-3-oxopropanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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